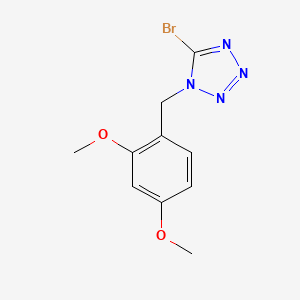
5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole is a chemical compound with the molecular formula C10H11BrN4O2 and a molecular weight of 299.13 . It is a white to yellow solid and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a topic of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tetrazole ring, a bromine atom, and a benzyl group with two methoxy substituents .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 299.13 and is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Protective Group in Synthesis
5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole (DMB-protected tetrazole) is valuable in organic synthesis, particularly as a protective group for tetrazoles. The DMB group is notably inert to various conditions, including those for ruthenium-catalyzed C–H arylation, yet can be cleaved under mild conditions. This characteristic has enabled the efficient synthesis of complex molecules such as olmesartan medoxomil, showcasing its utility in streamlining synthetic routes for highly functionalized pharmaceuticals (M. Seki, 2015).
Coordination Chemistry and Photophysical Properties
In coordination chemistry, this compound derivatives have been studied for their ability to form coordination polymers with transition metals. These polymers have been characterized by various techniques, including IR, thermogravimetric analysis, and X-ray crystallography, revealing their potential for diverse applications ranging from materials science to catalysis (Xin Xu et al., 2015).
Applications in Medicinal Chemistry
This compound and its derivatives are explored in medicinal chemistry for their potential as bioisosteres of carboxylic acids. These tetrazole derivatives offer similar acidities but possess higher lipophilicities and metabolic stability, making them attractive for drug design. They serve as advantageous intermediates in synthesizing other heterocycles and have been utilized in developing novel pharmaceuticals with improved pharmacokinetic and pharmacodynamic profiles (J. Roh et al., 2012).
Synthesis of Heterocycles
The reactivity of this compound towards nucleophilic and electrophilic substitution reactions facilitates the synthesis of a wide range of heterocyclic compounds. These synthetic approaches enable the creation of novel structures that are of interest in developing new materials, pharmaceuticals, and agrochemicals. The versatility in reaction conditions and the ability to introduce a variety of functional groups make it a valuable tool in the chemist’s arsenal (L. Myznikov et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1-[(2,4-dimethoxyphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-16-8-4-3-7(9(5-8)17-2)6-15-10(11)12-13-14-15/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPXDJPBGRLTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=NN=N2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
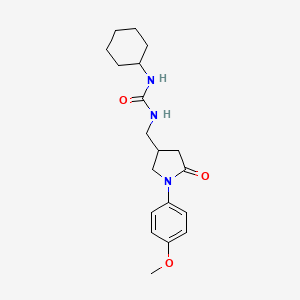
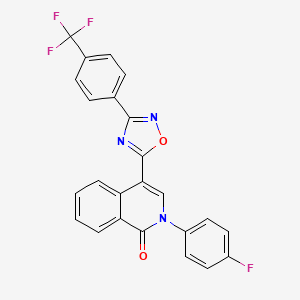
![2-Chloro-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]acetamide](/img/structure/B2631615.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)
![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)
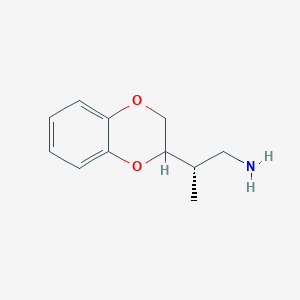
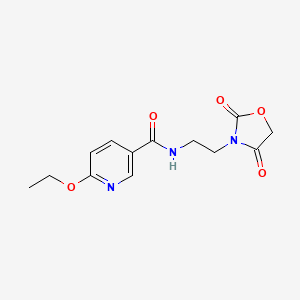
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
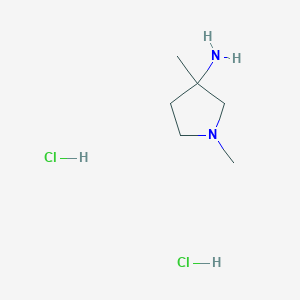
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)
![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)

